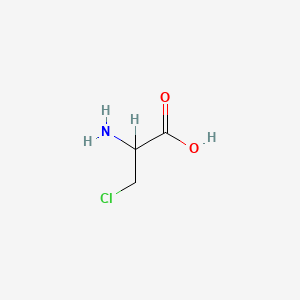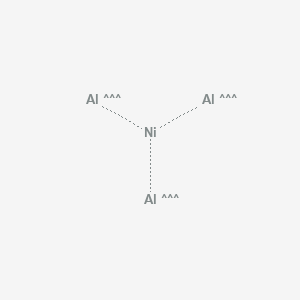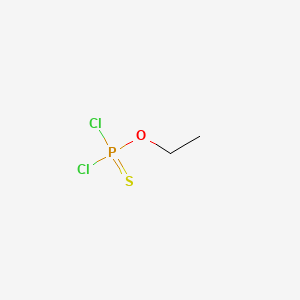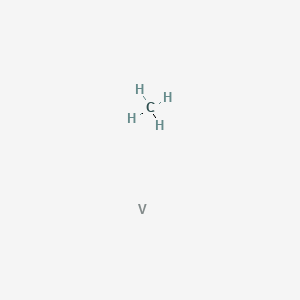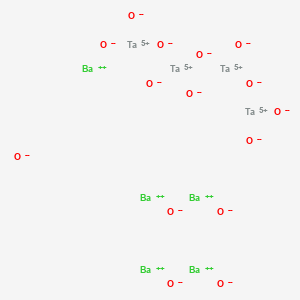
(+/-)-Decanoylcarnitine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Decanoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, which is an essential nutrient involved in the transport of fatty acids into the mitochondria for energy production. The compound is characterized by the presence of a decanoyl group (a ten-carbon fatty acid chain) attached to the carnitine molecule, with chloride as the counterion.
Applications De Recherche Scientifique
(+/-)-Decanoylcarnitine chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and energy drinks due to its role in energy production.
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other substances or systems. For chlorides, this can vary widely depending on the specific compound and its intended use . The specific mechanism of action for “(+/-)-Decanoylcarnitine chloride” is not available in the sources I found.
Safety and Hazards
Chlorides can pose various safety hazards, depending on their specific properties. For example, some chlorides can be corrosive, causing skin burns and eye damage . They can also be harmful if inhaled, ingested, or if they come into contact with skin . The specific safety and hazard information for “(+/-)-Decanoylcarnitine chloride” is not available in the sources I found.
Orientations Futures
The future directions for research on chlorides could involve exploring new synthesis methods, investigating their properties and potential applications, and studying their environmental impact . The specific future directions for research on “(+/-)-Decanoylcarnitine chloride” are not available in the sources I found.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Decanoylcarnitine chloride typically involves the esterification of carnitine with decanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures and the use of solvents such as methanol or ethanol. The resulting ester is then converted to the chloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction under mild conditions. This method offers advantages such as higher specificity and lower energy consumption compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Decanoylcarnitine chloride can undergo various chemical reactions, including:
Oxidation: The decanoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Decanoic acid or decanone.
Reduction: Decanol.
Substitution: Hydroxylated or aminated derivatives of carnitine.
Comparaison Avec Des Composés Similaires
(+/-)-Decanoylcarnitine chloride can be compared with other acylcarnitines, such as:
Acetylcarnitine: Contains a two-carbon acetyl group instead of the ten-carbon decanoyl group.
Palmitoylcarnitine: Contains a sixteen-carbon palmitoyl group.
Butyrylcarnitine: Contains a four-carbon butyryl group.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, transport properties, and metabolic effects.
Propriétés
IUPAC Name |
(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

